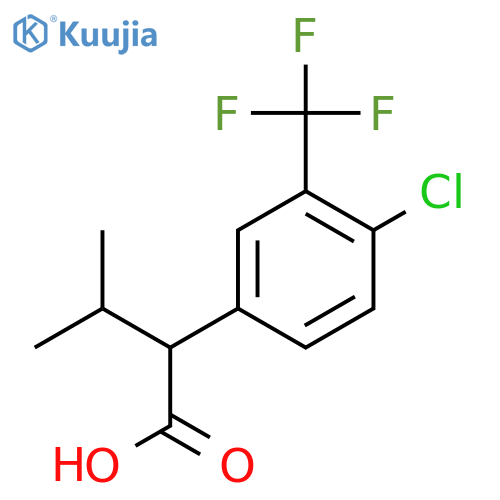Cas no 2229595-81-5 (2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid)

2229595-81-5 structure
商品名:2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
- 2229595-81-5
- 2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
- EN300-1939513
-
- インチ: 1S/C12H12ClF3O2/c1-6(2)10(11(17)18)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10H,1-2H3,(H,17,18)
- InChIKey: STQHTLCHOSTWCB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)C(C(=O)O)C(C)C
計算された属性
- せいみつぶんしりょう: 280.0477918g/mol
- どういたいしつりょう: 280.0477918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 37.3Ų
2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939513-0.1g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-0.25g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-10.0g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 10g |
$4606.0 | 2023-05-31 | ||
| Enamine | EN300-1939513-5g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-2.5g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-5.0g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-1939513-1.0g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 1g |
$1070.0 | 2023-05-31 | ||
| Enamine | EN300-1939513-0.5g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-0.05g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1939513-10g |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid |
2229595-81-5 | 10g |
$3315.0 | 2023-09-17 |
2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
2229595-81-5 (2-4-chloro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid) 関連製品
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量